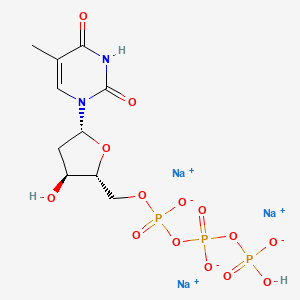

Deoxythymidine triphosphate

Description

Properties

IUPAC Name |

[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVNXKFIZYSCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861903 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27821-54-1 | |

| Record name | Thymidine 5'-(trisodium hydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the precise chemical structure of deoxythymidine triphosphate?

A Comprehensive Technical Guide to Deoxythymidine Triphosphate (dTTP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (dTTP), also known as thymidine (B127349) triphosphate (TTP), is a pyrimidine (B1678525) deoxynucleoside triphosphate essential for the synthesis of deoxyribonucleic acid (DNA).[1][2] As one of the four fundamental building blocks of DNA, dTTP plays a critical role in DNA replication and repair processes. An imbalance in the cellular pool of dTTP can lead to genetic instability and has been implicated in various disease states, making it a key molecule of interest in cancer research and antiviral drug development. This guide provides a detailed overview of the precise chemical structure, physicochemical properties, biosynthetic pathways, and relevant experimental protocols for dTTP.

Precise Chemical Structure of this compound

This compound is a complex organic molecule composed of three distinct chemical moieties: a pyrimidine nucleobase (thymine), a pentose (B10789219) sugar (2'-deoxyribose), and a linear triphosphate group.[1]

-

Thymine Base: Thymine (5-methyluracil) is a pyrimidine derivative. It is attached to the deoxyribose sugar via a β-N1-glycosidic bond.

-

Deoxyribose Sugar: The five-carbon sugar is 2'-deoxy-D-ribofuranose. The "deoxy-" prefix indicates the absence of a hydroxyl group at the 2' position of the ribose ring, a key feature that distinguishes DNA from RNA.[1]

-

Triphosphate Group: A chain of three phosphate (B84403) units is esterified to the 5'-hydroxyl group of the deoxyribose sugar. The phosphate groups are designated as alpha (α), beta (β), and gamma (γ), with the α-phosphate being the closest to the deoxyribose ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for dTTP is [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate.[3]

Figure 1: Schematic diagram illustrating the core components and linkages of the this compound (dTTP) molecule.

Physicochemical and Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇N₂O₁₄P₃ | [1][4] |

| Molecular Weight | 482.168 g/mol | [1][2] |

| IUPAC Name | [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | [3] |

| CAS Number | 365-08-2 | [3] |

| Appearance | White amorphous powder | |

| Solubility | Soluble in water | |

| Hydrogen Bond Donors | 6 | [4] |

| Hydrogen Bond Acceptors | 14 | [4] |

| Rotatable Bonds | 8 | [4] |

Note: Bond lengths and angles can vary depending on the conformational state and environment (e.g., when bound to an enzyme). For specific complexes, refer to crystallographic databases such as the Protein Data Bank (PDB).

Metabolic Pathways for dTTP Biosynthesis

The cellular pool of dTTP is maintained through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway.[5] Both are critical for providing a balanced supply of deoxynucleotides for DNA replication and repair.

De Novo Synthesis Pathway

The de novo pathway constructs dTTP from simpler precursor molecules. A key step in this pathway is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

-

dUMP Formation: dUMP is produced either by the deamination of deoxycytidine triphosphate (dCTP) or from deoxyuridine triphosphate (dUTP).

-

Methylation of dUMP: The enzyme thymidylate synthase (TYMS) catalyzes the methylation of dUMP to form dTMP. This reaction requires N⁵,N¹⁰-methylenetetrahydrofolate as a methyl group donor.[2][5]

-

Phosphorylation Steps: dTMP is subsequently phosphorylated to deoxythymidine diphosphate (B83284) (dTDP) by the enzyme thymidylate kinase (DTYMK). Finally, dTDP is converted to dTTP by nucleoside diphosphate kinase (NME).

Salvage Pathway

The salvage pathway recycles thymidine from the degradation of DNA.

-

Thymidine Phosphorylation: The enzyme thymidine kinase (TK) phosphorylates free thymidine to dTMP.[5] There are two major isoforms of this enzyme: cytosolic TK1, which is cell-cycle regulated, and mitochondrial TK2.

-

Conversion to dTTP: As in the de novo pathway, dTMP is then sequentially phosphorylated to dTDP and finally to dTTP.[6]

The regulation of these pathways is tightly controlled. For instance, dTTP itself acts as an allosteric inhibitor of enzymes like deoxycytidylate deaminase, which helps to maintain the appropriate balance of pyrimidine nucleotides.[7]

Figure 2: The de novo and salvage pathways for the biosynthesis of this compound (dTTP).

Experimental Protocols

Chemical Synthesis of dTTP

A reliable method for the gram-scale chemical synthesis of dNTPs, including dTTP, is the "one-pot, three-step" phosphorylation of the corresponding nucleoside.[8]

Principle: This method involves the monophosphorylation of thymidine, followed by a reaction with pyrophosphate to form a cyclic intermediate, which is then hydrolyzed to yield dTTP.

Methodology:

-

Monophosphorylation: Thymidine (1 equivalent) and a proton scavenger such as 1,8-bis(dimethylamino)naphthalene (B140697) (1.5 equivalents) are dissolved in trimethylphosphate under anhydrous conditions and cooled to approximately -20°C.[9]

-

Phosphorus oxychloride (POCl₃, 1.5-2 equivalents) is added slowly to the cooled solution. The reaction mixture is stirred for 2-3 hours, maintaining the temperature between -10°C and -20°C.

-

Pyrophosphate Addition: A solution of tetra-n-butylammonium pyrophosphate (5 equivalents) in dimethylformamide (DMF) is added to the reaction mixture, followed by tri-n-butylamine. This step forms a cyclic triphosphate intermediate.

-

Hydrolysis and Purification: The reaction is quenched by the addition of an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate). The resulting crude dTTP is then purified. Purification is typically achieved using anion-exchange chromatography, followed by precipitation of the sodium salt.[9]

-

Verification: The final product's purity and identity are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), mass spectrometry, and NMR spectroscopy.

References

- 1. What Is this compound (dTTP)? [excedr.com]

- 2. Thymidine triphosphate - Wikipedia [en.wikipedia.org]

- 3. dTTP | C10H17N2O14P3 | CID 64968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H17N2O14P3 | CID 1151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The First Crystal Structure of a dTTP-bound Deoxycytidylate Deaminase Validates and Details the Allosteric-Inhibitor Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Function and Regulation of Deoxythymidine Triphosphate (dTTP) in Eukaryotic and Prokaryotic DNA Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxythymidine triphosphate (dTTP), a canonical deoxynucleoside triphosphate (dNTP), is an indispensable precursor for the synthesis and repair of DNA across all domains of life. Its primary role is to serve as a building block, incorporated opposite deoxyadenosine (B7792050) in the template strand by DNA polymerases. While this fundamental function is universally conserved, the metabolic pathways that produce dTTP and the intricate regulatory networks that control its intracellular concentration exhibit significant differences between eukaryotes and prokaryotes. Eukaryotic cells employ a sophisticated, multi-layered system of regulation tightly coupled to the cell cycle, involving transcriptional control, complex allosteric feedback, and regulated protein degradation to ensure high fidelity of DNA replication. In contrast, prokaryotes primarily rely on more direct allosteric regulation and transcriptional control linked to growth rate. This guide provides an in-depth comparison of the role and regulation of dTTP, presents quantitative data on cellular concentrations and enzyme kinetics, details key experimental protocols, and illustrates the underlying pathways.

Core Function: The Role of dTTP in DNA Polymerization

The central function of dTTP is to act as a substrate for DNA polymerases during DNA replication and repair.[1] This process is fundamentally identical in both prokaryotes and eukaryotes. DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the α-phosphate of an incoming dTTP molecule.[2][3] This reaction is template-directed; dTTP is specifically selected to form two hydrogen bonds with a deoxyadenosine (dA) residue on the template strand.[4] The incorporation of the deoxythymidine monophosphate (dTMP) into the nascent DNA strand is accompanied by the release and subsequent hydrolysis of a pyrophosphate molecule (PPi), which drives the reaction forward.[3]

Maintaining a balanced supply of all four dNTPs, including dTTP, is critical for genomic integrity.[2] An excess or deficiency of dTTP can lead to increased mutation rates, as imbalances can reduce the fidelity of DNA polymerases.[4]

Comparative Analysis of dTTP Synthesis Pathways

Organisms synthesize dTTP through two main pathways: the de novo pathway, which builds the molecule from simpler precursors, and the salvage pathway, which recycles pre-existing thymidine (B127349).

De Novo Synthesis

The de novo pathway is the primary source of dTTP and features key enzymes that serve as major regulatory hubs.

-

Ribonucleotide Reductase (RNR): This enzyme catalyzes the rate-limiting step in dNTP synthesis: the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[5] Both eukaryotic and prokaryotic RNRs are subject to complex allosteric regulation.

-

In Eukaryotes: RNR possesses two distinct allosteric sites. An activity site binds ATP (activator) or dATP (inhibitor), controlling the overall enzyme activity.[6] A substrate specificity site binds ATP, dATP, dGTP, or dTTP to modulate which ribonucleotide is reduced, thereby balancing the relative pools of the four dNTPs.[6] Specifically, the binding of dTTP to the specificity site promotes the reduction of GDP to dGDP.[6]

-

In Prokaryotes: The allosteric regulation is also critical but can differ in its specifics. In E. coli, for example, dTTP acts as a feedback inhibitor for the reduction of both UDP and CDP, directly controlling the production of pyrimidine (B1678525) precursors.

-

-

Thymidylate Synthase (TS): This enzyme provides the sole intracellular de novo source of dTMP by catalyzing the methylation of deoxyuridine monophosphate (dUMP).[6] The dUMP substrate is generated from dUTP (via dUTPase) or dCMP (via dCMP deaminase).[6] The fundamental catalytic mechanism of TS is highly conserved across life.

-

Kinase-Mediated Phosphorylation: Following its synthesis, dTMP is sequentially phosphorylated to dTDP and finally to dTTP. These steps are catalyzed by thymidylate kinase (TMPK) and nucleoside diphosphate (B83284) kinase (NDPK), respectively.[6][7]

Salvage Pathway

The salvage pathway recycles thymidine from the degradation of DNA. The key enzyme is thymidine kinase (TK), which phosphorylates thymidine to dTMP.

-

In Eukaryotes: The primary salvage enzyme is the cytosolic thymidine kinase 1 (TK1). The expression and activity of TK1 are tightly regulated by the cell cycle, peaking during the S phase and undergoing proteasomal degradation during mitosis.[7] This ensures that dTTP production via the salvage pathway is coordinated with the demands of DNA replication.[7]

-

In Prokaryotes: Bacteria also possess thymidine kinases, but their regulation is generally tied to the availability of nucleosides in the environment rather than a strict cell cycle.

Regulation of Intracellular dTTP Pools

The strategies for maintaining appropriate dTTP levels diverge significantly between eukaryotes and prokaryotes, reflecting their fundamental differences in cellular organization and life cycle.

Eukaryotic Regulation: A Cell Cycle-Centric Approach

In eukaryotes, dTTP pools are meticulously controlled to align with the distinct phases of the cell cycle.

-

Transcriptional Control: The genes encoding key enzymes like RNR, TS, and TK1 are transcriptionally upregulated at the G1/S phase transition, leading to a surge in dNTP production for DNA replication.[6][7]

-

Allosteric Feedback: The intricate allosteric regulation of RNR provides rapid, sensitive control over dNTP pool balance.[6] Feedback inhibition by dATP on the RNR activity site is a crucial mechanism to prevent dNTP overproduction.[6]

-

Post-Translational Control: To reset the cellular state for the next cycle, key enzymes are actively removed after S phase. Both TK1 and TMPK are targeted by the Anaphase-Promoting Complex/Cyclosome (APC/C) for ubiquitination and subsequent degradation by the proteasome during mitosis.[7] This ensures that dTTP pools are minimized in the early G1 phase.[7]

-

dNTP Degradation by SAMHD1: In mammals, the sterile alpha motif and HD-domain containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that degrades dNTPs into deoxynucleosides and triphosphate.[8] SAMHD1 is highly active in non-cycling cells and during the G1 phase, where it maintains low dNTP concentrations to prevent unscheduled DNA synthesis and restrict retroviral replication.[8][9] Allosteric activation of SAMHD1 by dATP or dTTP enhances its catalytic activity.[10]

-

Subcellular Compartmentalization: Eukaryotic cells maintain distinct dNTP pools in the nucleus and mitochondria, with the mitochondrial pool being significantly smaller and dedicated to the replication of mtDNA.[11][12]

Prokaryotic Regulation: A Growth Rate-Dependent Strategy

In prokaryotes, which lack a discrete cell cycle, dTTP regulation is coupled to the overall growth rate and cellular metabolic state.

-

Primary Allosteric Control: The most immediate and critical level of regulation is the allosteric feedback on RNR. As mentioned, dTTP directly inhibits the synthesis of pyrimidine precursors, providing a rapid mechanism to balance the pools.

-

Transcriptional Regulation: The expression of genes involved in nucleotide metabolism is often controlled at the operon level, responding to nutrient availability and signals of DNA damage.

-

Lack of Compartmentalization: With the exception of some specialized bacteria, prokaryotes have a single cytoplasmic compartment, meaning dNTPs exist in a common pool for both chromosomal replication and repair.[13]

Quantitative Data Summary

The concentration of dTTP and the kinetic efficiency of its use by DNA polymerases differ between cell types and conditions. The following tables summarize representative quantitative data.

Table 1: Comparison of Cellular dNTP Concentrations

| Organism/Cell Type | Condition | dTTP Concentration (pmol/10⁶ cells or µM) | Reference |

|---|---|---|---|

| Escherichia coli | Logarithmic Growth | ~35 µM | [14] |

| Saccharomyces cerevisiae | Asynchronous Log Phase | ~12 pmol/10⁶ cells | [8] |

| Human Fibroblasts | Quiescent (G0/G1) | ~0.2-0.5 pmol/10⁶ cells | [11] |

| Human Fibroblasts | S Phase | ~5-10 pmol/10⁶ cells | [6] |

| Mouse Embryonic Fibroblasts | Actively Dividing | ~21 pmol/10⁶ cells |[14] |

Table 2: Selected Kinetic Parameters of DNA Polymerases for dTTP Incorporation

| Polymerase | Organism/System | Kd or KM for dTTP (µM) | kpol or kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| DNA Polymerase I (Klenow) | Escherichia coli | ~5 | ~30 | [15] |

| DNA Polymerase III | Escherichia coli | ~10-20 | >1000 (holoenzyme) | [15] |

| DNA Polymerase ε (exo-) | Human | 31 | 248 | [16] |

| DNA Polymerase δ | Saccharomyces cerevisiae | ~0.5-1.5 | ~50-100 (with PCNA) | [17] |

| DNA Polymerase η | Human | ~100-200 | ~1-5 |[18] |

Key Experimental Protocols

Protocol: Measurement of Cellular dTTP Pools via Enzymatic Assay

This protocol describes a widely used method based on the template-dependent incorporation of a radiolabeled nucleotide by a DNA polymerase.[11][12]

1. Cell Harvesting and dNTP Extraction a. For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash with PBS.[19] b. Lyse the cells by adding a defined volume of ice-cold 65% methanol (B129727) (e.g., 200 µL per 2x10⁶ cells).[19] c. Vigorously vortex the samples for 2 minutes, then incubate at 95°C for 3 minutes to completely lyse cells and inactivate enzymes.[19] d. Chill on ice for 1 minute, then centrifuge at >14,000 x g for 5 minutes at 4°C to pellet cell debris.[19] e. Carefully transfer the methanol supernatant to a new tube and dry completely using a vacuum centrifuge.[19] The dried pellet contains the cellular nucleotides.

2. The Enzymatic Reaction a. Re-suspend the dried nucleotide extract in a defined volume of sterile water. b. Prepare a reaction mixture containing:

- Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 5 mM DTT).[11]

- A specific synthetic oligonucleotide primer-template designed for dTTP measurement (the template strand has a run of adenines following the primer).

- A limiting amount of a radiolabeled nucleotide, typically [α-³²P]dATP or [³H]dATP.[12][20]

- The cell extract containing the unknown amount of dTTP.

- A DNA polymerase with low discrimination against ribonucleotides, such as the Klenow fragment of E. coli DNA polymerase I.[11] (Note: For dCTP and dGTP assays, Taq polymerase is often preferred to avoid interference from CTP and GTP).[11] c. Prepare a set of standards using known concentrations of dTTP (e.g., 0, 0.25, 0.5, 1, 2 pmol) to generate a standard curve.[12] d. Incubate all reactions (samples and standards) at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for a fixed time (e.g., 60 minutes).[11]

3. Quantification and Data Analysis a. Stop the reaction by adding EDTA or by spotting the reaction mixture onto DE81 ion-exchange filters. b. Wash the filters extensively with a phosphate (B84403) buffer to remove unincorporated radiolabeled dATP, leaving only the newly synthesized, labeled DNA bound to the filter. c. Measure the radioactivity on the filters using a scintillation counter. d. Plot the radioactivity (counts per minute) of the standards against the known dTTP concentration to generate a standard curve. e. Determine the concentration of dTTP in the experimental samples by interpolating their radioactivity values from the standard curve.

Protocol: Steady-State Kinetic Analysis of dTTP Incorporation

This protocol determines the Michaelis-Menten kinetic parameters (KM and kcat) for single dTTP incorporation by a DNA polymerase.[18]

1. Substrate Preparation a. Design and synthesize a primer-template DNA duplex. The primer strand should be shorter, creating a single-stranded template overhang. The first nucleotide on the template overhang must be deoxyadenosine (dA). b. Label the 5' end of the primer strand with 32P using T4 polynucleotide kinase and [γ-³²P]ATP, or synthesize it with a 5' fluorescent tag (e.g., FAM).[18][21] c. Anneal the labeled primer to the template strand in a suitable buffer by heating to 95°C and slowly cooling to room temperature. Purify the duplex.

2. Single Nucleotide Incorporation Reaction a. Prepare a reaction buffer appropriate for the DNA polymerase being studied (typically contains Tris-HCl, MgCl₂, DTT, and BSA). b. Set up a series of reactions, each containing a fixed, low concentration of the DNA polymerase and the 32P-labeled primer-template. The polymerase concentration should be well below that of the DNA to ensure steady-state conditions. c. To each reaction, add a different concentration of dTTP, spanning a range from well below to well above the expected KM. d. Initiate the reactions and incubate at the optimal temperature for a series of time points (to ensure measurement of the initial linear rate of product formation). e. Terminate the reactions at each time point by adding a quench buffer containing 95% formamide (B127407) and 20 mM EDTA.[18]

3. Product Analysis and Quantification a. Separate the reaction products (unextended primer and primer+1) using denaturing polyacrylamide gel electrophoresis (PAGE).[21] b. Visualize the gel using a phosphorimager or fluorescence scanner. c. Quantify the band intensities for the substrate (primer) and product (primer+1) in each lane. Calculate the percentage of product formed at each dTTP concentration and time point.

4. Data Analysis a. For each dTTP concentration, plot the percentage of product formed against time. Determine the initial velocity (V₀) from the linear phase of this plot. b. Plot the calculated initial velocities (V₀) against the corresponding dTTP concentrations. c. Fit this data to the Michaelis-Menten equation: V₀ = (Vmax * [dTTP]) / (KM + [dTTP]). d. The fitting procedure will yield the values for KM (the concentration of dTTP at half-maximal velocity) and Vmax (the maximum velocity). The catalytic turnover rate, kcat, can be calculated from Vmax if the active enzyme concentration is known (kcat = Vmax / [Enzyme]).

Visualized Pathways and Workflows

Figure 1: Comparative overview of the de novo dTTP synthesis pathway.

Figure 2: Logical flow of dTTP pool regulation during the eukaryotic cell cycle.

References

- 1. DNA Replication - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Vital Role of dNTPs in DNA Replication - PCR-Relate... [sbsgenetech.com]

- 3. researchgate.net [researchgate.net]

- 4. What Is this compound (dTTP)? [excedr.com]

- 5. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitotic control of dTTP pool: a necessity or coincidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Allosteric Regulation of the Human and Mouse Deoxyribonucleotide Triphosphohydrolase Sterile α-Motif/Histidine-Aspartate Domain-containing Protein 1 (SAMHD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Kinetic Mechanism of DNA Polymerization Catalyzed by Human DNA Polymerase ε - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The eukaryotic leading and lagging strand DNA polymerases are loaded onto primer-ends via separate mechanisms but have comparable processivity in the presence of PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. med.emory.edu [med.emory.edu]

- 20. academic.oup.com [academic.oup.com]

- 21. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

Nomenclature: Deoxythymidine Triphosphate (dTTP) vs. Thymidine Triphosphate (TTP)

An in-depth analysis of the biological roles of deoxythymidine triphosphate (dTTP) in contrast to its ribonucleotide counterpart, thymidine (B127349) triphosphate (TTP), reveals fundamental principles of nucleic acid biochemistry and cellular regulation. This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their synthesis, function, and the experimental methodologies used in their study.

In molecular biology, the term thymidine triphosphate (TTP) is commonly used as a synonym for this compound (dTTP).[1][2][3] This is because the nucleoside thymidine, by definition, contains deoxyribose. The ribonucleoside equivalent, which would contain ribose, is not a standard component of RNA; instead, RNA contains uridine.[2][4] Therefore, for all practical purposes in biological contexts, TTP refers to dTTP, the building block for DNA synthesis. While a ribonucleoside triphosphate of thymine (B56734) could be synthesized chemically, it does not play a significant biological role in cellular metabolism or nucleic acid synthesis. This guide will henceforth use the term dTTP to maintain clarity and accuracy.

Core Biological Roles of this compound (dTTP)

This compound is one of the four deoxyribonucleoside triphosphates (dNTPs) that are essential for the synthesis and repair of DNA.[1][4][5][6] Its primary roles include:

-

DNA Replication: As a substrate for DNA polymerases, dTTP is incorporated into the growing DNA strand opposite to deoxyadenosine (B7792050) (dATP) residues on the template strand, forming two hydrogen bonds.[4] The cleavage of the pyrophosphate group from dTTP provides the energy for the formation of the phosphodiester bond.[5]

-

DNA Repair: dTTP is crucial for various DNA repair mechanisms, such as nucleotide excision repair and base excision repair, where it is used to fill in the gaps created by the removal of damaged nucleotides.

-

Allosteric Regulation: dTTP acts as an allosteric regulator of enzymes involved in nucleotide metabolism. For instance, it can regulate the activity of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby helping to maintain a balanced pool of dNTPs.[1]

-

Telomere Maintenance: The synthesis of telomeric DNA repeats by telomerase also requires dTTP.

Synthesis of this compound (dTTP)

Cells utilize two main pathways for the synthesis of dTTP: the de novo pathway and the salvage pathway. The regulation of these pathways is tightly linked to the cell cycle, ensuring that dTTP is primarily produced during the S phase when DNA replication occurs.[7][8]

De Novo Synthesis Pathway

The de novo pathway synthesizes dTTP from simpler precursor molecules. The key steps are:

-

Formation of dUMP: Deoxyuridine monophosphate (dUMP) is the immediate precursor for dTMP. dUMP can be formed through the deamination of dCTP or the phosphorolysis of dUTP.[4]

-

Methylation of dUMP: The enzyme thymidylate synthase catalyzes the methylation of dUMP to form deoxythymidine monophosphate (dTMP).[2][4] This reaction is a critical target for some anticancer drugs.

-

Phosphorylation: dTMP is then sequentially phosphorylated to deoxythymidine diphosphate (B83284) (dTDP) by thymidylate kinase, and finally to dTTP by a nucleoside diphosphate kinase.[1][9]

Salvage Pathway

The salvage pathway recycles thymidine from the breakdown of DNA.

-

Phosphorylation of Thymidine: Thymidine kinase, a key enzyme in this pathway, phosphorylates thymidine to dTMP.[9]

-

Subsequent Phosphorylations: Similar to the de novo pathway, dTMP is then converted to dTDP and subsequently to dTTP.

The activity of enzymes like thymidine kinase and thymidylate kinase is cell cycle-regulated, with their expression peaking during the G1/S transition to ensure an adequate supply of dTTP for DNA synthesis.[8] The Anaphase Promoting Complex/Cyclosome (APC/C) plays a crucial role in the degradation of these enzymes during mitosis and early G1 phase to down-regulate dTTP pools and maintain genomic stability.[7]

Quantitative Data on dTTP Pools

The intracellular concentration of dTTP is tightly regulated and varies depending on the cell type and the phase of the cell cycle. Maintaining a balanced dNTP pool is critical for the fidelity of DNA replication.[7]

| Parameter | Cell Type / Condition | Value | Reference |

| dTTP Pool Size | S-phase synchronized cells vs. G0-phase cells | 20-fold higher in S-phase | [7] |

| Effect of TK1 and TMPK Overexpression | Human cells | 4- to 5-fold increase in dTTP pool | [7] |

| Effect of Nondegradable TK1 and TMPK Coexpression | Human cells | 10-fold expansion of dTTP pool | [7] |

| Effect of Cdh1 Depletion | HeLa cells | ~4-fold increase in dTTP | [7] |

| Effect of Cdc20 and Cdh1 Depletion | HeLa cells | ~7-fold increase in dTTP | [7] |

Experimental Protocols

Measurement of Intracellular dTTP Pools using a Modified DNA Polymerase Assay

This method provides a rapid and sensitive measurement of dUTP and dTTP levels in cell extracts.

Principle: The assay relies on the incorporation of dTTP from a cell extract into a synthetic DNA template by a DNA polymerase. The amount of incorporation is proportional to the concentration of dTTP in the extract.

Methodology:

-

Cell Lysis: Harvest cells and lyse them using a suitable buffer to release intracellular contents.

-

Extract Preparation: Centrifuge the lysate to remove cellular debris and collect the supernatant containing the nucleotide pool.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

A synthetic DNA template-primer with a known sequence.

-

DNA polymerase (e.g., Taq polymerase).

-

The other three dNTPs (dATP, dGTP, dCTP) in excess.

-

A radiolabeled or fluorescently labeled nucleotide for detection.

-

The cell extract containing the unknown amount of dTTP.

-

-

Polymerase Reaction: Initiate the DNA synthesis reaction by incubating the mixture at the optimal temperature for the polymerase.

-

Quantification: Stop the reaction and quantify the amount of labeled nucleotide incorporated into the DNA product. This can be done using techniques like scintillation counting for radioactivity or fluorescence measurement.

-

Standard Curve: Generate a standard curve using known concentrations of dTTP to determine the concentration in the cell extract.

Reference for Principle:[10]

In Vitro Degradation Assay for Thymidine Kinase 1 (TK1) and Thymidylate Kinase (TMPK)

This assay is used to study the APC/C-mediated degradation of enzymes involved in dTTP synthesis.

Principle: In vitro translated, radiolabeled TK1 or TMPK is incubated with synchronized cell extracts. The degradation of the protein is monitored over time by SDS-PAGE and autoradiography.

Methodology:

-

In Vitro Translation: Synthesize 35S-methionine-labeled TK1 or TMPK using a rabbit reticulocyte lysate system.

-

Preparation of Cell Extracts: Prepare extracts from cells synchronized at different stages of the cell cycle (e.g., mitosis, G1).

-

Degradation Reaction: Add the labeled protein to the cell extracts supplemented with an energy-regenerating system (ATP, creatine (B1669601) phosphate, creatine kinase).

-

Time Course Analysis: Take aliquots of the reaction at different time points and stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film or a phosphorimager screen to visualize the amount of remaining labeled protein at each time point.

Reference for Methodology:[7]

Signaling Pathways and Regulatory Networks

The synthesis of dTTP is intricately linked to cell cycle progression. The following diagrams illustrate the synthesis pathways and their regulation.

Caption: Overview of the De Novo and Salvage Pathways for dTTP Synthesis.

Caption: Cell Cycle Regulation of Key Enzymes in dTTP Synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. biologyonline.com [biologyonline.com]

- 3. Thymidine triphosphate - Wikipedia [en.wikipedia.org]

- 4. What Is this compound (dTTP)? [excedr.com]

- 5. CAS 365-08-2: dTTP | CymitQuimica [cymitquimica.com]

- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 7. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitotic control of dTTP pool: a necessity or coincidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Measurement of deoxyuridine triphosphate and thymidine triphosphate in the extracts of thymidylate synthase-inhibited cells using a modified DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Pathway of Deoxythymidine Triphosphate (dTTP) Biosynthesis in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of deoxythymidine triphosphate (dTTP) in mammalian cells. Maintaining a balanced supply of dTTP is crucial for the fidelity of DNA replication and repair, and dysregulation of this pathway is implicated in various pathologies, including cancer. This document details the enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental methodologies relevant to the study of dTTP biosynthesis.

Core Biosynthetic Pathways of dTTP

Mammalian cells utilize two primary pathways to synthesize deoxythymidine monophosphate (dTMP), the precursor to dTTP: the de novo synthesis pathway and the salvage pathway.[1] Both pathways are essential for maintaining adequate dTTP pools for nuclear and mitochondrial DNA replication.[2]

De Novo Synthesis Pathway

The de novo pathway constructs dTMP from deoxyuridine monophosphate (dUMP). This multi-enzyme process is tightly regulated and is the primary source of dTMP during the S-phase of the cell cycle.[3]

The key enzymatic steps are:

-

Ribonucleotide Reductase (RNR): This enzyme catalyzes the reduction of ribonucleoside diphosphates (like UDP or CDP) to their corresponding deoxyribonucleoside diphosphates (dUDP or dCDP).

-

dUTPase: Deoxyuridine triphosphate (dUTP) is rapidly hydrolyzed to dUMP by dUTPase, preventing the misincorporation of uracil (B121893) into DNA.

-

Thymidylate Synthase (TS): This is a critical enzyme that catalyzes the reductive methylation of dUMP to dTMP, using 5,10-methylenetetrahydrofolate as a one-carbon donor.[4]

-

Dihydrofolate Reductase (DHFR): DHFR regenerates tetrahydrofolate from dihydrofolate, a byproduct of the TS reaction, which is essential for continued dTMP synthesis.

Salvage Pathway

The salvage pathway recycles thymidine (B127349) and its nucleoside analogs from the degradation of DNA and from the extracellular environment. This pathway is particularly important in non-proliferating cells and for the action of many antiviral and anticancer drugs.

The key enzymes in this pathway are:

-

Thymidine Kinase (TK): This enzyme phosphorylates thymidine to dTMP. Mammalian cells have two main isoforms:

-

Thymidylate Kinase (TMPK): Also known as dTMP kinase, this enzyme further phosphorylates dTMP to deoxythymidine diphosphate (B83284) (dTDP).[7]

-

Nucleoside Diphosphate Kinase (NDPK): This enzyme catalyzes the final phosphorylation step, converting dTDP to dTTP.

Visualization of dTTP Biosynthetic Pathways

The following diagrams illustrate the de novo and salvage pathways for dTTP biosynthesis.

Quantitative Data on dTTP Biosynthesis

The activities of the enzymes involved in dTTP biosynthesis are tightly regulated, and the concentrations of the intermediates fluctuate depending on the cell type and cell cycle stage.

Enzyme Kinetic Parameters

The following table summarizes the Michaelis-Menten constants (Km) for key enzymes in the dTTP biosynthetic pathway. Vmax and kcat values are often dependent on the specific experimental conditions and are therefore not listed.

| Enzyme | Substrate | Km (µM) | Organism/Cell Type | Reference |

| Thymidine Kinase 1 (TK1) | Thymidine | 0.5 - 2.0 | Human (recombinant) | [8] |

| Thymidylate Kinase (TMPK) | dTMP | 3.3 | Acetabularia | [9][10] |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 0.05 - 0.3 | Human, Drosophila melanogaster | [11][12] |

| NADPH | 5.2 | Drosophila melanogaster | [11] | |

| Dihydrofolate | 1.6 | Mycobacterium tuberculosis | [13] | |

| NADPH | < 1 | Mycobacterium tuberculosis | [13] | |

| Dihydrofolate | 4.4 | Streptococcus pneumoniae | [14] |

Intracellular dNTP Pool Concentrations

The intracellular concentrations of deoxynucleoside triphosphates (dNTPs) are tightly controlled and vary significantly with the cell cycle. Generally, dNTP pools are low in quiescent (G0/G1) cells and increase dramatically during the S phase to support DNA replication.[3]

| Cell Cycle Phase | dATP (pmol/106 cells) | dGTP (pmol/106 cells) | dCTP (pmol/106 cells) | dTTP (pmol/106 cells) | Cell Line | Reference |

| Cycling (S phase) | ~10-50 | ~5-20 | ~10-40 | ~20-100 | Various mammalian cells | [15][16] |

| Quiescent (G0/G1) | ~1-5 | ~0.5-2 | ~1-4 | ~2-10 | Various mammalian cells | [15] |

Note: These values are approximate and can vary depending on the cell type and specific experimental conditions. In many cultured mammalian cells, dTTP is often the most abundant dNTP, while dGTP is the least abundant.[17]

Experimental Protocols

Accurate measurement of enzyme activities and dNTP pool sizes is essential for studying dTTP biosynthesis. The following sections provide detailed methodologies for key experiments.

Thymidylate Synthase (TS) Activity Assay (Tritium Release Method)

This assay measures the activity of thymidylate synthase by quantifying the release of tritium (B154650) (³H) from [5-³H]dUMP as it is converted to dTMP.[18][19]

Materials:

-

Cell or tissue extract

-

[5-³H]dUMP (deoxyuridine 5'-monophosphate, [5-³H])

-

5,10-methylenetetrahydrofolate (CH₂-THF)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, 50 mM 2-mercaptoethanol)

-

Activated charcoal suspension (e.g., 5% w/v in water)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell or tissue extract with the reaction buffer.

-

Initiate Reaction: Start the reaction by adding [5-³H]dUMP and CH₂-THF to the tube. A typical reaction volume is 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding an equal volume of activated charcoal suspension. The charcoal adsorbs the unreacted [5-³H]dUMP.

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the charcoal.

-

Quantification: Carefully transfer a known volume of the supernatant (which contains the released ³H₂O) to a scintillation vial.

-

Scintillation Counting: Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

-

Controls:

-

Blank: A reaction mixture without the enzyme extract to measure non-enzymatic tritium release.

-

Inhibitor Control: A reaction containing a known TS inhibitor, such as 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to confirm that the measured activity is specific to TS.[20]

-

Data Analysis:

Calculate the amount of tritium released per unit of time and per milligram of protein in the extract. This value represents the thymidylate synthase activity.

dNTP Pool Quantification (HPLC-Based Method)

High-performance liquid chromatography (HPLC) is a robust method for separating and quantifying dNTPs from cell extracts.[21][22]

Materials:

-

Cell or tissue sample

-

Extraction buffer (e.g., 60% methanol (B129727) or 0.5 M perchloric acid)

-

Neutralization buffer (if using acid extraction, e.g., potassium carbonate)

-

HPLC system with a suitable column (e.g., reverse-phase C18 or anion-exchange)

-

Mobile phase (e.g., ammonium (B1175870) phosphate (B84403) buffer with an acetonitrile (B52724) gradient)

-

UV detector

-

dNTP standards (dATP, dGTP, dCTP, dTTP)

Procedure:

-

Cell Lysis and Extraction:

-

Rapidly harvest and lyse the cells in ice-cold extraction buffer to quench metabolic activity.

-

For tissue samples, homogenize the tissue in the extraction buffer.

-

-

Neutralization (if applicable): If using perchloric acid, neutralize the extract with a suitable buffer.

-

Centrifugation: Centrifuge the extract at high speed to pellet cell debris and proteins.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

HPLC Analysis:

-

Inject a known volume of the filtered extract onto the HPLC column.

-

Run a gradient of the mobile phase to separate the different nucleotides.

-

Detect the nucleotides using a UV detector at a wavelength of approximately 254 nm.

-

-

Standard Curve: Prepare a standard curve by injecting known concentrations of dNTP standards.

-

Data Analysis:

-

Identify the dNTP peaks in the chromatogram based on their retention times compared to the standards.

-

Quantify the amount of each dNTP by integrating the peak area and comparing it to the standard curve.

-

Normalize the results to the number of cells or the amount of tissue used.

-

dNTP Pool Quantification (Polymerase-Based Assay)

This highly sensitive method relies on the incorporation of a specific dNTP by a DNA polymerase into a synthetic DNA template. The amount of incorporated nucleotide, often measured using radioactivity or fluorescence, is proportional to the concentration of that dNTP in the sample.[15][23]

Materials:

-

Cell or tissue extract

-

Synthetic oligonucleotide template-primer designed for the specific dNTP to be measured

-

DNA polymerase (e.g., Klenow fragment or Taq polymerase)

-

Radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dATP) or a fluorescently labeled dNTP

-

Reaction buffer (containing MgCl₂ and other components required for polymerase activity)

-

Method for detecting the incorporated label (e.g., scintillation counting, fluorescence plate reader)

Procedure:

-

Reaction Setup: In a reaction tube, combine the cell extract, the specific template-primer, the DNA polymerase, and the reaction buffer.

-

Initiate Reaction: Start the reaction by adding the labeled dNTP. The dNTP being measured is the limiting nucleotide in the reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow, 72°C for Taq).

-

Stop Reaction: Terminate the reaction (e.g., by adding EDTA or by heat inactivation).

-

Separation: Separate the newly synthesized, labeled DNA from the unincorporated labeled dNTPs (e.g., by precipitation with trichloroacetic acid followed by filtration, or by using streptavidin-coated plates if the primer is biotinylated).[23]

-

Quantification: Measure the amount of incorporated label using the appropriate detection method.

-

Standard Curve: Generate a standard curve using known concentrations of the dNTP being assayed.

-

Data Analysis: Determine the concentration of the dNTP in the sample by comparing the signal to the standard curve.

Conclusion

The biosynthesis of dTTP is a fundamental cellular process with intricate regulatory networks. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is paramount for advancing research in cell biology, oncology, and the development of novel therapeutics targeting DNA metabolism. This guide provides a foundational resource for professionals in these fields, enabling a deeper exploration of the critical role of dTTP in maintaining genome integrity.

References

- 1. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QM/MM study of Thymidylate Synthase: Enzymatic motions and the temperature dependence of the rate limiting step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidine kinase 1 - Wikipedia [en.wikipedia.org]

- 6. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 7. Thymidylate kinase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.biologists.com [journals.biologists.com]

- 10. scispace.com [scispace.com]

- 11. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. researchgate.net [researchgate.net]

- 18. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

The Critical Role of Deoxythymidine Triphosphate (dTTP) in Maintaining Genomic Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is paramount for cellular function and organismal health. A stable supply and balanced pool of deoxynucleoside triphosphates (dNTPs) are fundamental prerequisites for high-fidelity DNA replication and efficient DNA repair, the two cornerstones of genomic stability. Among the four dNTPs, deoxythymidine triphosphate (dTTP) holds a unique position due to its intricate synthesis and regulatory pathways. Fluctuations in the intracellular concentration of dTTP can have profound consequences, leading to increased mutation rates, replication stress, and ultimately, genomic instability—a hallmark of cancer and other genetic diseases. This technical guide provides a comprehensive overview of the pivotal role of dTTP in maintaining genomic stability. It delves into the core aspects of dTTP metabolism, its stringent regulation throughout the cell cycle, and the molecular consequences of its imbalance. Furthermore, this guide presents detailed experimental protocols for assessing dNTP pool dynamics and the resulting DNA damage, along with quantitative data and visual representations of key pathways to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction: The Guardian of the Genome's "T"

Genomic stability is maintained by a complex network of processes that ensure the faithful duplication and repair of DNA. A central element in this network is the balanced supply of dNTPs, the building blocks of DNA.[1] An imbalance in the dNTP pool can compromise the fidelity of DNA polymerases, leading to the misincorporation of nucleotides and increased mutation rates.[1][2] this compound (dTTP) is one of the four essential dNTPs required for DNA synthesis.[2] Its synthesis is tightly regulated to coordinate with the demands of DNA replication and repair.[3] Perturbations in dTTP levels, either depletion or excess, can disrupt normal cellular processes and contribute to genomic instability, a key driver of carcinogenesis.[2][4] Understanding the mechanisms that govern dTTP homeostasis is therefore critical for developing novel therapeutic strategies that target the vulnerabilities of cancer cells.

dTTP Metabolism: A Tightly Controlled Supply Chain

The intracellular pool of dTTP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway synthesizes dTTP from simpler precursor molecules. The key steps are:

-

Ribonucleotide Reductase (RNR): This enzyme catalyzes the rate-limiting step in dNTP synthesis, the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[4]

-

Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[4] This reaction is unique as it involves the reductive methylation of dUMP.[4]

-

Thymidylate Kinase (TMPK): dTMP is then phosphorylated to deoxythymidine diphosphate (B83284) (dTDP).

-

Nucleoside Diphosphate Kinase (NDPK): Finally, dTDP is phosphorylated to dTTP.

Caption: De novo synthesis of dTTP.

Salvage Pathway

The salvage pathway recycles thymidine (B127349) from the degradation of DNA and from the extracellular environment. The key enzyme in this pathway is Thymidine Kinase 1 (TK1) , which phosphorylates thymidine to dTMP.[3] Subsequent phosphorylations by TMPK and NDPK generate dTTP.

Caption: The dTTP salvage pathway.

Cell Cycle Regulation of dTTP Pools

The demand for dTTP fluctuates dramatically throughout the cell cycle, peaking during the S phase to support DNA replication.[3][5] This fluctuation is orchestrated by the tightly controlled expression and activity of enzymes involved in dTTP synthesis.

Caption: Cell cycle-dependent regulation of dTTP pools.

Key regulatory mechanisms include:

-

Transcriptional Regulation: The expression of genes encoding RNR, TS, TK1, and TMPK is upregulated at the G1/S transition and peaks during the S phase.[5]

-

Allosteric Regulation of RNR: RNR activity is allosterically regulated by dNTPs, ensuring a balanced supply of all four DNA precursors.[4]

-

Anaphase-Promoting Complex/Cyclosome (APC/C)-Mediated Degradation: During late mitosis and early G1, the APC/C targets TK1 and TMPK for proteasomal degradation, leading to a decrease in dTTP levels.[3] This prevents the accumulation of dNTPs outside of the S phase, which could be mutagenic.[3]

-

SAMHD1-mediated dNTP Degradation: The sterile alpha motif and HD-domain containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that degrades dNTPs, thereby maintaining low dNTP pools in non-cycling cells and in the G1 phase of cycling cells.

Consequences of dTTP Pool Imbalance on Genomic Stability

Both an excess and a deficit of dTTP can have detrimental effects on genomic integrity.

dTTP Pool Expansion

An abnormally high concentration of dTTP can lead to:

-

Increased Mutagenesis: High levels of dTTP can drive the misincorporation of thymine (B56734) opposite guanine (B1146940) and other non-canonical base pairs by DNA polymerases.[1]

-

Replication Stress: An imbalance in the dNTP pool, particularly a high dTTP/dCTP ratio, can stall replication forks and induce replication stress.[3]

-

Inhibition of DNA Repair: Elevated dTTP levels can interfere with the accuracy of some DNA repair pathways.

dTTP Pool Depletion

A shortage of dTTP can result in:

-

Uracil (B121893) Misincorporation: When dTTP levels are low, DNA polymerases can misincorporate dUTP into DNA. The subsequent excision of uracil by DNA glycosylases can lead to single- and double-strand breaks.

-

Replication Fork Stalling: Insufficient dTTP can slow down or stall DNA replication forks, leading to the accumulation of single-stranded DNA and the activation of the DNA damage response.[4]

-

Increased Sensitivity to DNA Damaging Agents: Cells with depleted dTTP pools are often more sensitive to genotoxic agents that cause DNA damage.

Quantitative Analysis of dNTP Pools

The precise measurement of intracellular dNTP concentrations is crucial for understanding their role in genomic stability. The following tables summarize representative dNTP pool sizes in different cellular states.

Table 1: dNTP Pool Concentrations in Different Phases of the Cell Cycle in Mammalian Cells.

| Cell Cycle Phase | dATP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | Reference |

| G0/G1 | 1.1 | 0.7 | 3.2 | 3.8 | [2] |

| S | 27 | 13 | 57 | 58 | [2] |

| Asynchronous (WT) | 6.6 | 2.9 | 4.8 | 13.1 | [6] |

Note: Absolute dNTP concentrations can vary depending on the cell type, growth conditions, and analytical method used.

Table 2: Fold Change in dNTP Pools and a Consequent Increase in Mutation Frequency upon Genetic Perturbation.

| Genetic Background | dATP Fold Change | dGTP Fold Change | dCTP Fold Change | dTTP Fold Change | Mutation Frequency Increase | Reference |

| Overexpression of non-degradable TK1 and TMPK | ~1.5 | ~12 | ~0.5 | ~10 | Striking increase | [3] |

| rnr1-Y285A (yeast) | No significant change | No significant change | ~20 | ~17 | ~13-fold | [7] |

Experimental Protocols for Assessing Genomic Stability

This section provides detailed methodologies for key experiments used to evaluate the impact of dTTP pool perturbations on genomic stability.

Quantification of Intracellular dNTP Pools by HPLC-MS/MS

Caption: Workflow for dNTP quantification.

Protocol:

-

Cell Harvesting:

-

Culture cells to the desired confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-weighed microcentrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Carefully remove the supernatant and determine the cell pellet weight.

-

-

dNTP Extraction:

-

Add 500 µL of ice-cold 60% methanol (B129727) to the cell pellet.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

-

Sample Preparation for HPLC-MS/MS:

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dry the extract using a vacuum concentrator.

-

Reconstitute the dried pellet in an appropriate volume of mobile phase A (e.g., 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in water, pH 9.5).

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable HPLC column (e.g., a porous graphitic carbon column).

-

Separate the dNTPs using a gradient elution with appropriate mobile phases (e.g., mobile phase A: 5 mM ammonium formate in water, pH 9.5; mobile phase B: acetonitrile).

-

Detect and quantify the dNTPs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of dNTP standards.

-

Calculate the concentration of each dNTP in the samples based on the standard curve and normalize to the initial cell number or protein concentration.

-

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Break Detection

Caption: Workflow for the Comet Assay.

Protocol:

-

Cell Preparation:

-

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

-

Embedding in Agarose (B213101):

-

Mix 10 µL of the cell suspension with 90 µL of molten (37°C) low-melting point agarose (0.5% in PBS).

-

Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slide at 4°C for 10 minutes.

-

-

Cell Lysis:

-

Gently remove the coverslip and immerse the slide in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

-

-

DNA Unwinding and Electrophoresis:

-

Gently place the slide in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.

-

-

Neutralization and Staining:

-

Carefully remove the slide from the tank and wash it three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using specialized software to quantify DNA damage (e.g., tail moment, % DNA in the tail).

-

Immunofluorescence Staining of γH2AX Foci for DNA Double-Strand Break Detection

Caption: Workflow for γH2AX immunofluorescence staining.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with experimental compounds or conditions as required.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against γH2AX diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Conclusion and Future Perspectives

The maintenance of a balanced dTTP pool is a critical determinant of genomic stability. The intricate network of synthesis and regulatory pathways ensures that dTTP levels are precisely controlled in coordination with the cell cycle. Perturbations in this delicate balance can lead to a cascade of events, including increased mutation rates, replication stress, and DNA damage, all of which contribute to the development and progression of cancer. The experimental protocols and quantitative data presented in this guide provide a robust framework for investigating the role of dTTP in genomic integrity.

Future research in this area will likely focus on several key aspects:

-

Spatiotemporal dynamics of dNTP pools: Investigating the subcellular localization and dynamics of dNTP synthesis and how this impacts DNA replication and repair.

-

Cross-talk with other cellular pathways: Elucidating the interplay between dNTP metabolism and other critical cellular processes, such as signaling pathways and the DNA damage response.

-

Therapeutic targeting of dTTP metabolism: Developing novel therapeutic strategies that exploit the reliance of cancer cells on specific dNTP synthesis pathways.

A deeper understanding of the central role of dTTP in maintaining genomic stability will undoubtedly pave the way for innovative diagnostic and therapeutic approaches for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. fiveable.me [fiveable.me]

- 3. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

The Dawn of a Genomic Building Block: A Historical and Technical Perspective on the Discovery of Deoxythymidine Triphosphate

For Immediate Release

A cornerstone of modern molecular biology, deoxythymidine triphosphate (dTTP), serves as a fundamental building block for DNA synthesis. Its discovery and the elucidation of its synthesis were pivotal moments that paved the way for understanding DNA replication, repair, and the genetic code. This in-depth technical guide explores the historical perspective of dTTP's discovery, detailing the key experiments and methodologies that brought this crucial molecule to the forefront of biochemical research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of this essential nucleotide.

A Convergence of Chemical and Enzymatic Exploration

The discovery of this compound was not a singular event but rather the culmination of parallel advancements in chemical synthesis and enzymatic pathway elucidation during the mid-20th century. The intellectual climate was ripe for such a discovery, with the structure of DNA having been recently unveiled by Watson and Crick in 1953, igniting a fervent quest to understand its replication.

The pioneering work of Sir Alexander Todd and his colleagues in the early 1950s laid the chemical foundation for nucleotide synthesis. Their development of phosphodiester and phosphotriester approaches, while initially focused on creating dinucleotides, established the fundamental principles of forming the phosphate (B84403) backbone of nucleic acids. A significant milestone was the synthesis of a dithymidinyl nucleotide in 1955 by Michelson and Todd, demonstrating the feasibility of chemically linking thymidine (B127349) residues.

Simultaneously, on the biological front, Arthur Kornberg's landmark research into the enzymatic synthesis of DNA provided the functional context for dTTP's importance. His work, which would later earn him a Nobel Prize, demonstrated the requirement of deoxynucleoside triphosphates as precursors for DNA polymerase activity. Kornberg's in vitro system for DNA polymerase activity, developed in the mid-1950s, became a critical tool for studying the incorporation of nucleotides into a growing DNA chain and implicitly pointed to the existence and necessity of dTTP.

It was the groundbreaking work of Har Gobind Khorana in the late 1950s that provided the first definitive chemical synthesis of deoxyribonucleoside triphosphates, including dTTP. In 1959, Khorana reported the use of carbodiimides, particularly dicyclohexylcarbodiimide (B1669883) (DCC), as a powerful reagent for the formation of pyrophosphate bonds, a key step in converting a nucleoside monophosphate to a triphosphate. This chemical synthesis was a monumental achievement, providing researchers with a means to produce dTTP and other deoxynucleotides in the laboratory, thus accelerating research into DNA synthesis and the genetic code.

Experimental Protocols: A Glimpse into the Past

The methodologies employed in the initial discovery and synthesis of dTTP were foundational to modern biochemical techniques. Below are detailed descriptions of the key experimental approaches of the era.

Chemical Synthesis of this compound (Khorana's Carbodiimide Method)

The first successful chemical synthesis of dTTP was achieved by H. G. Khorana and his colleagues. The method revolved around the activation of thymidine-5'-monophosphate (dTMP) and its subsequent reaction with pyrophosphate using dicyclohexylcarbodiimide (DCC) as a condensing agent.

Experimental Workflow:

Detailed Methodology:

-

Starting Materials: Thymidine-5'-monophosphate (dTMP) and an excess of inorganic pyrophosphate were used as the primary reactants.

-

Solvent: Anhydrous pyridine was a common solvent for these reactions, as it served to dissolve the reactants and act as a base.

-

Condensing Agent: Dicyclohexylcarbodiimide (DCC) was the key reagent for activating the phosphate group of dTMP.

-

Reaction: dTMP was dissolved in anhydrous pyridine, and DCC was added to the solution. This formed a reactive phosphoramidate (B1195095) intermediate. Subsequently, a solution of inorganic pyrophosphate in pyridine was added to the reaction mixture.

-

Reaction Time and Temperature: The reaction was typically carried out at room temperature for several hours to days.

-

Workup and Purification: The primary byproduct, dicyclohexylurea (DCU), is insoluble in water and could be largely removed by filtration after adding water to the reaction mixture. The aqueous solution containing dTTP was then subjected to purification. Early methods relied on ion-exchange chromatography on columns packed with Dowex-1 or similar resins. The separation was achieved by eluting with a gradient of a salt solution, such as lithium chloride or ammonium (B1175870) formate.

-

Characterization: The identity and purity of the synthesized dTTP were confirmed using techniques available at the time, primarily paper chromatography and UV spectrophotometry. The migration of the product was compared to known standards (if available) or its enzymatic activity was tested in systems like Kornberg's DNA polymerase assay.

Enzymatic Synthesis of this compound

Parallel to the chemical synthesis efforts, the enzymatic pathways leading to dTTP were being unraveled. This involved the stepwise phosphorylation of deoxythymidine.

Signaling Pathway:

Experimental Protocol for Enzyme Assays:

The identification and characterization of the enzymes involved in dTTP synthesis were crucial. The following outlines a general protocol used for assaying the activity of thymidine kinase and thymidylate kinase.

-

Enzyme Preparation: Crude cell extracts or partially purified enzyme fractions from sources like E. coli or calf thymus were used.

-

Substrates: For the thymidine kinase assay, deoxythymidine and a phosphate donor, typically adenosine (B11128) triphosphate (ATP), were used. For the thymidylate kinase assay, dTMP and ATP were the substrates. Often, one of the substrates was radioactively labeled (e.g., with ³²P or ¹⁴C) to facilitate detection of the product.

-

Reaction Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH was used to maintain enzyme activity. Divalent cations like magnesium ions (Mg²⁺) were essential cofactors for the kinase enzymes.

-

Incubation: The reaction mixture containing the enzyme, substrates, and buffer was incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination of Reaction: The reaction was stopped, often by adding acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins.

-

Analysis of Products: The reaction products were separated from the substrates using paper chromatography or ion-exchange chromatography. The separated radioactive product was then quantified using a scintillation counter or by autoradiography.

Quantitative Data Presentation

The quantitative data from these early experiments were often presented in terms of reaction yields, enzyme specific activities, or the incorporation of radiolabeled precursors. Due to the limitations of the available analytical techniques, the precision and detail of modern quantitative analysis were not achievable. However, the data were sufficient to establish the fundamental principles of dTTP synthesis and its role in DNA replication.

| Experiment Type | Key Parameters Measured | Typical Reported Values (Historical Context) |

| Chemical Synthesis (Khorana) | Yield of dTTP | Reported as "good" or "satisfactory" yields, often in the range of 30-60% based on the starting nucleoside monophosphate. |

| Purity of dTTP | Assessed by paper chromatography, with the product showing a single spot corresponding to the expected Rf value. | |

| Enzymatic Synthesis (Kinase Assays) | Enzyme Specific Activity | Expressed as units of activity per milligram of protein (e.g., µmoles of product formed per minute per mg of protein). |

| Michaelis-Menten Constants (Km) | Determined for substrates like deoxythymidine and ATP to characterize enzyme-substrate affinity. | |

| DNA Polymerase Assay (Kornberg) | Incorporation of Radiolabeled dTTP | Measured as counts per minute (cpm) of radiolabeled nucleotide incorporated into acid-precipitable DNA. |

Conclusion

The discovery of this compound was a landmark achievement in biochemistry and molecular biology, stemming from the synergistic efforts of organic chemists and enzymologists. The development of a robust chemical synthesis by Khorana provided the tools for the in-depth study of DNA, while the elucidation of the enzymatic pathways by researchers like Kornberg revealed the intricate cellular machinery for its production. The experimental protocols and analytical methods of that era, though rudimentary by today's standards, were ingeniously applied to uncover the fundamental processes of life. The historical perspective on the discovery of dTTP not only highlights a pivotal moment in science but also underscores the enduring importance of fundamental research in driving innovation in drug development and biotechnology.

Intracellular Deoxythymidine Triphosphate (dTTP) Concentrations in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of intracellular deoxythymidine triphosphate (dTTP) concentrations across various cancer cell lines. Understanding the regulation and concentration of dTTP is critical for cancer research and the development of targeted therapeutics, as dTTP is an essential precursor for DNA replication and repair.[1] Imbalances in the deoxynucleoside triphosphate (dNTP) pool, including dTTP, can lead to genomic instability, a hallmark of cancer.[1] This document summarizes quantitative data, details experimental protocols for dTTP measurement, and visualizes key pathways and workflows.

Data Presentation: Intracellular dTTP Concentrations

The following table summarizes the intracellular concentrations of dTTP in various human cancer cell lines. Values are presented in pmol per 106 cells to allow for direct comparison across studies. It is important to note that dNTP pools can vary based on the cell cycle phase, culture conditions, and the specific analytical method used.[2]

| Cancer Type | Cell Line | Intracellular dTTP Concentration (pmol/106 cells) | Reference / Method |

| Leukemia | CCRF-CEM | 20.4 | [3] Fluorescence-based assay |

| HL-60 | 7.62 (in µM, converted assuming a cell volume of 1 pL) | [4] HPLC | |

| K562 | 4-18 | [2][5] LC-MS/MS | |

| ML-1 | 4-18 | [2] LC-MS/MS | |

| MV4-11 | 4-18 | [2] LC-MS/MS | |

| NB4 | 4-18 | [2] LC-MS/MS | |

| THP-1 | 4-18 | [2] LC-MS/MS | |

| Colon Cancer | HCT116 | 42 | [6] EvaGreen-based enzymatic assay |

| Breast Cancer | MDA-MB-231 | Data not explicitly found in pmol/10^6 cells | |

| MCF-7 | Data not explicitly found in pmol/10^6 cells | ||

| Lung Cancer | A549 | Data not explicitly found in pmol/10^6 cells | |

| H1975 | ~15-20 (Estimated from graphical data) | [6] LC-MS/MS | |

| H23 | ~5-10 (Estimated from graphical data) | [6] LC-MS/MS | |

| Pancreatic Cancer | PANC1 | ~10-15 (Estimated from graphical data) | [6] LC-MS/MS |

| Liver Cancer | HepG2 | ~2-5 (Estimated from graphical data) | [6] LC-MS/MS |

Signaling Pathway of dTTP Metabolism

The intracellular concentration of dTTP is tightly regulated by a complex network of enzymes involved in its synthesis and degradation. The de novo synthesis pathway, which is the primary source of dTTP, is often upregulated in cancer cells to meet the high demand for DNA replication.

Experimental Protocols

Accurate quantification of intracellular dTTP concentrations is crucial for studying dNTP metabolism. The two most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays.

Protocol 1: Quantification of dTTP by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of dNTPs.[2][7][8][9][10]

1. Cell Culture and Harvesting:

-

Culture cancer cells of interest to the desired confluence (typically logarithmic growth phase).

-

Harvest a known number of cells (e.g., 1-5 x 106 cells) by trypsinization or scraping.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

2. dNTP Extraction:

-